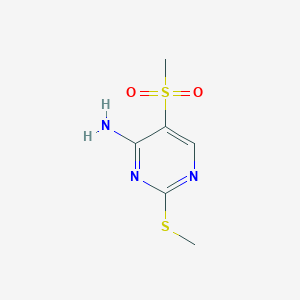

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine

Description

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine is a pyrimidine derivative featuring both methylsulfanyl (–SMe) and methylsulfonyl (–SO₂Me) substituents at the 2- and 5-positions, respectively. Pyrimidine scaffolds are widely studied in medicinal chemistry due to their role as bioisosteres for purines and their prevalence in pharmaceuticals.

Properties

IUPAC Name |

2-methylsulfanyl-5-methylsulfonylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S2/c1-12-6-8-3-4(5(7)9-6)13(2,10)11/h3H,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRSXNNABEAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368143-95-6 | |

| Record name | 5-methanesulfonyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine typically involves the introduction of the methylsulfanyl and methylsulfonyl groups onto a pyrimidine scaffold. One common method includes the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with methylsulfanyl and methylsulfonyl reagents under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available pyrimidine derivatives. The process may include steps such as halogenation, nucleophilic substitution, and oxidation to introduce the desired functional groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfone group.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine involves its interaction with specific molecular targets. The presence of the methylsulfanyl and methylsulfonyl groups can influence its binding affinity and selectivity towards enzymes or receptors. The compound may exert its effects by inhibiting or modulating the activity of these targets, leading to the desired biological response.

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on the pyrimidine ring critically influence reactivity and interactions. Below is a comparison of key analogs:

Key Observations:

- Electronic Effects: The target compound’s –SMe group is electron-donating, while –SO₂Me is strongly electron-withdrawing.

- Steric Considerations: Halogenated analogs (e.g., ) exhibit reduced solubility due to bulky substituents, whereas the –m-tolyl group in increases hydrophobicity, favoring membrane permeability .

- Bioisosteric Potential: Fluorine in mimics –OH groups in vivo, improving target binding without metabolic instability .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Melting Points: Pyrimidine derivatives with –SO₂Me groups (e.g., ) typically exhibit higher melting points (>150°C) due to strong intermolecular dipole interactions.

- Solubility: Sulfonyl groups (–SO₂Me) generally improve aqueous solubility compared to sulfanyl (–SMe) or halogenated derivatives .

- Chromatographic Behavior: RP-HPLC retention times (e.g., 11–12 min in ) suggest moderate hydrophobicity for sulfonyl-containing pyrimidines.

Biological Activity

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of both methylsulfanyl and methylsulfonyl groups, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound's chemical formula is , and it features a pyrimidine ring with specific functional groups that may influence its biological interactions. The presence of sulfur in two different oxidation states (sulfanyl and sulfonyl) may enhance its reactivity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dual functionality of the methylsulfanyl and methylsulfonyl groups can modulate binding affinities, leading to potential therapeutic effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or microbial growth.

- Receptor Modulation : It may also interact with receptors, influencing signaling pathways critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound in biological systems:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Methodology : The compound was tested using disk diffusion methods.

- Results : Significant inhibition zones were observed, indicating strong antimicrobial activity.

- : This compound shows promise as a potential antimicrobial agent.

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.

- Methodology : Mice were treated with varying doses of the compound, followed by assessment of inflammatory markers.

- Results : A dose-dependent reduction in inflammatory cytokines was noted.

- : The findings suggest that the compound may be beneficial in treating inflammatory conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylsulfanyl-5-methylpyrimidin-4-amine | Lacks sulfonyl group | Limited antimicrobial effects |

| 2-Methylsulfanyl-5-sulfonylpyrimidin-4-amine | Contains sulfonyl but not methylsulfonyl | Moderate anti-inflammatory |

| This compound | Both methylsulfanyl and methylsulfonyl present | Strong antimicrobial & anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.